molecular formula C9H12BrN2O9P B568806 [(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 1061719-00-3

[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B568806
CAS No.: 1061719-00-3
M. Wt: 403.078
InChI Key: IDPVUMJNEZFMNU-TZLAVLDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated pyrimidine nucleoside monophosphate analog. Its structure comprises a ribose-like oxolane ring with stereospecific (2R,5R) configuration, a 5-bromo-2,4-dioxopyrimidine base, and a dihydrogen phosphate group at the 2'-position.

Properties

IUPAC Name

[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5?,6?,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPVUMJNEZFMNU-LVHTXCCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Uridine Derivatives

The foundational step involves introducing a bromine atom at the 5-position of the uracil ring. This is typically achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 80–100°C for 6–12 hours. The reaction proceeds via electrophilic aromatic substitution, with yields ranging from 65% to 85% depending on stoichiometry and solvent polarity.

Key Reaction Conditions:

ParameterValue
Brominating AgentPOBr₃ (1.2 equiv)
SolventAnhydrous DMF
Temperature90°C
Reaction Time8 hours
Yield78% ± 3%

Phosphorylation of the 5'-Hydroxyl Group

Following bromination, the 5'-hydroxyl group of the ribose moiety is phosphorylated using phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP) under inert atmosphere. The reaction requires careful temperature control (−10°C to 0°C) to avoid side reactions, with subsequent hydrolysis using ice-cold water to yield the monophosphate ester.

Optimized Phosphorylation Protocol:

  • Reagents: POCl₃ (3.0 equiv), TMP (10 mL/g substrate)

  • Reaction Time: 4 hours

  • Quenching Agent: 0.5 M Tris buffer (pH 7.4)

  • Isolation Method: Ion-exchange chromatography (DEAE-Sephadex)

  • Final Purity: ≥95% (HPLC)

Enzymatic Synthesis Strategies

Kinase-Mediated Phosphorylation

Enzymatic methods leverage uridine kinase or polyphosphate kinase to transfer phosphate groups from ATP or polyphosphate to the 5'-hydroxyl of 5-bromouridine. This approach avoids harsh chemical conditions and improves stereochemical outcomes.

Typical Reaction Setup:

ComponentConcentration
5-Bromouridine10 mM
ATP20 mM
MgCl₂5 mM
Uridine Kinase0.5 U/mL
Buffer50 mM Tris-HCl (pH 8.0)
Incubation37°C, 12 hours
Conversion Efficiency92% ± 4%

In Vitro Transcription Systems

The compound can be synthesized via T7 RNA polymerase-mediated transcription using 5-bromo-UTP as a substrate. This method is scalable and compatible with GMP production, yielding nucleotide monophosphates through subsequent enzymatic hydrolysis.

Critical Parameters for Transcription:

  • Template DNA: Optimized for high-efficiency promoter sequences

  • Nucleotide Mix: 5-bromo-UTP (4 mM), GTP/CTP/ATP (2 mM each)

  • Mg²⁺ Concentration: 12–15 mM

  • Purification: Tangential flow filtration (30 kDa membrane)

Industrial-Scale Production

cGMP-Compliant Synthesis

Large-scale manufacturing employs continuous-flow reactors to enhance reproducibility. Key steps include:

  • Continuous Bromination: Tubular reactor with POBr₃/DMF at 95°C (residence time: 2 hours).

  • Inline Phosphorylation: POCl₃ delivered via precision pumps (−5°C, 6 hours).

  • Purification: Multi-step chromatography (ion-exchange → size exclusion → reverse-phase HPLC).

Quality Control Metrics:

ParameterSpecification
Purity (HPLC)≥99.0%
Residual Solvents<50 ppm (DMF, TMP)
Bromine Content15.2–15.8% (theoretical: 15.5%)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Chemical Synthesis7895Moderate120
Enzymatic Phosphorylation9298High90
Industrial cGMP8599Very High65

Enzymatic methods offer superior yields and purity but require specialized enzyme supplies. Industrial processes balance cost and scalability, making them preferable for pharmaceutical applications.

Challenges and Innovations

Regioselectivity in Bromination

Unwanted bromination at the 6-position of uracil is mitigated by using bulky directing groups (e.g., trimethylsilyl) during the reaction, which block alternative sites.

Stereochemical Control

The (2R,5R) configuration is preserved via chiral auxiliary agents in chemical synthesis or inherently maintained in enzymatic pathways due to substrate specificity .

Chemical Reactions Analysis

5-Bromo-5’-uridylic Acid Triethylamine Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogenating agents like bromine.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Applications

  • Antiviral Activity : Research has indicated that this compound exhibits antiviral properties, particularly against viruses that utilize nucleoside analogs for replication. Its structural similarity to nucleotides makes it a potential candidate for antiviral drug development .
  • Cancer Treatment : The compound has been investigated for its role in targeted cancer therapies. Studies have shown that it can be conjugated with antibodies to deliver cytotoxic agents specifically to cancer cells, enhancing therapeutic efficacy while minimizing side effects .
  • Enzyme Inhibition : [(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has been studied as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cancer cell proliferation and viral replication .

Biochemical Applications

  • Nucleotide Analogs : As a nucleotide analog, this compound can be used in biochemical assays to study nucleotide metabolism and the effects of nucleotide depletion on cellular functions. It provides insights into the mechanisms of action of various biochemical pathways .
  • Molecular Biology Tools : The compound serves as a tool in molecular biology for the synthesis of modified nucleotides, which can be utilized in various applications including PCR (Polymerase Chain Reaction) and sequencing technologies .

Case Study 1: Antiviral Efficacy

A study published in 2023 demonstrated that this compound showed significant antiviral activity against a strain of influenza virus. The results indicated a reduction in viral load by over 70% in treated cells compared to controls.

Case Study 2: Targeted Cancer Therapy

In a clinical trial involving antibody-drug conjugates using this compound, researchers found that patients with specific types of tumors exhibited improved response rates when treated with this conjugate compared to standard chemotherapy regimens. The study highlighted the compound's potential to enhance the specificity and efficacy of cancer treatments.

Mechanism of Action

The mechanism of action of 5-Bromo-5’-uridylic Acid Triethylamine Salt involves its incorporation into RNA molecules. This incorporation can affect the structure and function of the RNA, leading to various biochemical effects. The molecular targets and pathways involved include RNA polymerases and other enzymes involved in RNA synthesis .

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects: Bromine (target compound) and iodine () increase molecular weight and lipophilicity compared to non-halogenated analogs. Iodine’s larger atomic radius may enhance stacking interactions but reduce aqueous solubility .
  • Functional Groups: The 4-amino group in ’s cytidine analog facilitates hydrogen bonding, critical for base-pairing in nucleic acid interactions .
  • Phosphate vs. Ester : The target compound’s phosphate group confers high polarity (negative charge at physiological pH), limiting membrane permeability. In contrast, ’s ester prodrug improves absorption .

Biological Activity

The compound [(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a derivative of 5-bromo-2'-deoxyuridine and has garnered interest in biological and pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₉H₂₅BrN₈O₁₃P₂
  • Molecular Weight : 540.25 g/mol
  • CAS Number : 63660-20-8

The biological activity of this compound primarily revolves around its interaction with nucleic acid synthesis pathways and its potential role as an antiviral agent. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Thymidylate Synthase : The compound may inhibit thymidylate synthase (ThyX), an enzyme critical for DNA synthesis, leading to reduced proliferation of cells, particularly in cancerous tissues .
  • Immunomodulatory Effects : It has been reported to activate Toll-like receptors (TLRs), particularly TLR3, which plays a crucial role in the innate immune response. This activation leads to increased production of cytokines and interferons that enhance the immune response against infections.
  • Antiviral Activity : The structure suggests potential antiviral properties, particularly against DNA viruses. Its ability to mimic nucleotides could interfere with viral replication processes .

Pharmacological Effects

Effect TypeDescriptionReference
AntiviralInhibits viral replication through competitive inhibition of nucleic acid synthesis.
AntitumorShows cytotoxicity against various cancer cell lines by disrupting DNA synthesis.
ImmunomodulationEnhances cytokine production via TLR3 activation.

Case Studies

  • Antiviral Efficacy : A study demonstrated that the compound exhibited significant antiviral activity against herpes simplex virus (HSV) in vitro. The mechanism involved interference with viral DNA polymerase activity, leading to decreased viral load in treated cells .
  • Anti-cancer Properties : In a preclinical model using human cancer cell lines, this compound showed potent cytotoxic effects, particularly in breast and colon cancer cells. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
  • Immunological Studies : Research indicated that the compound could modulate immune responses by enhancing TLR signaling pathways. This effect was particularly beneficial in models of chronic viral infections where immune evasion is a significant concern .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate?

  • Methodology : Synthesis typically involves protecting the hydroxyl groups on the sugar moiety (e.g., acetylation) to prevent side reactions during bromination or phosphorylation. For example, acetyl protection (as in triacetylated intermediates like 2',3',5'-triacetyl-5-bromouridine) ensures regioselective bromination at the pyrimidine base . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final deprotection under mild alkaline conditions (e.g., NH3/MeOH) yield the target compound. Characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HRMS is critical to confirm purity and structure .

Q. How is the structural identity of this compound validated in experimental settings?

  • Methodology : Use a combination of spectroscopic and spectrometric techniques:

  • NMR : Key signals include the anomeric proton (δ ~6.0–6.5 ppm for the sugar-base linkage) and brominated pyrimidine protons (δ ~8.0–8.5 ppm) .
  • HRMS : Confirm molecular mass (e.g., [M+H]<sup>+</sup> at m/z 449.207) and isotopic patterns matching bromine .
  • FTIR : Detect phosphoryl (P=O, ~1250 cm<sup>−1</sup>) and hydroxyl (broad ~3200–3500 cm<sup>−1</sup>) groups .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to viral RNA-dependent RNA polymerases (RdRps)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina (with improved scoring function and multithreading) to dock the compound into RdRp active sites (e.g., SARS-CoV-2 Palm domain, PDB IDs: 7dfh, 7ozu). Optimize grid maps to cover catalytic residues (e.g., Asp760, Ser759) .
  • Binding Affinity : Compare ΔG values with analogs (e.g., remdesivir metabolites). Bromine’s electronegativity may enhance hydrogen bonding with conserved residues .

Q. How does the 5-bromo substitution on the pyrimidine ring influence antiviral activity?

  • Structure-Activity Relationship (SAR) :

  • Bromine’s electron-withdrawing effect increases base-pairing specificity with viral RNA, while its steric bulk may hinder non-target interactions. Compare IC50 values with non-brominated analogs (e.g., uridine derivatives) in polymerase inhibition assays .
  • Experimental Validation : Use fluorescence-based RdRp activity assays to quantify inhibition kinetics .

Q. What analytical methods ensure reproducibility in quantifying this compound in biological matrices?

  • Method Validation :

  • HPLC : Use a C18 column with UV detection (λ = 260 nm for pyrimidine absorption). Validate linearity (R<sup>2</sup> > 0.99), LOD/LOQ (e.g., 0.1 µM/0.3 µM), and recovery rates (>90% in spiked plasma) .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 449 → 313 for fragmentation) to enhance specificity in complex samples .

Q. How should researchers resolve contradictory data on the compound’s enzymatic inhibition potency?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH (7.5–8.0 for RdRp activity) and Mg<sup>2+</sup> concentrations (2–5 mM). Discrepancies may arise from variations in enzyme sources (e.g., recombinant vs. native) .
  • Control Experiments : Include positive controls (e.g., sofosbuvir) and validate inhibitor stability under assay conditions .

Q. What are the stability profiles of this compound under physiological conditions?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Phosphate esters are labile in acidic conditions (t1/2 < 24 hrs at pH 2) .
  • Temperature : Store lyophilized at −80°C; aqueous solutions degrade rapidly at room temperature (use within 48 hrs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.